

Molecular structure and bonding in S₂Cl₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfur monochloride*

Cat. No.: B3415178

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Bonding in Disulfur Dichloride (S₂Cl₂)

Introduction

Disulfur dichloride, with the chemical formula S₂Cl₂, is a significant inorganic compound composed of sulfur and chlorine.^[1] It presents as a yellow to amber, oily liquid at room temperature, characterized by a pungent and nauseating odor.^{[2][3]} Historically, it has been incorrectly referred to as "**sulfur monochloride**" based on its empirical formula, SCI.^[1] This compound is a versatile reagent in synthetic chemistry, particularly for the introduction of carbon-sulfur bonds, and has applications in the manufacturing of sulfur dyes, insecticides, and in the vulcanization of rubber.^{[2][4]} The molecule's unique non-planar structure and reactivity make it a subject of interest for detailed molecular analysis.

Molecular Structure and Geometry

The molecular structure of S₂Cl₂ is non-planar, with the formula Cl-S-S-Cl. It adopts a gauche conformation, which is similar to that of hydrogen peroxide (H₂O₂).^{[1][2]} This arrangement possesses C₂ symmetry.^{[2][5]} The geometry around each sulfur atom is bent.^[6] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, each sulfur atom has two bonding pairs and two lone pairs of electrons, resulting in a tetrahedral electron geometry and a bent molecular geometry.^{[4][6]}

A defining feature of the S₂Cl₂ structure is the dihedral angle between the Cl^a-S-S plane and the S-S-Cl^b plane, which is approximately 85.2°.^{[1][2]}

Covalent Bonding and Hybridization

The bonding in disulfur dichloride consists of single covalent σ -bonds. The sulfur atoms are considered to be sp^3 hybridized.^{[2][4]} Each sulfur atom forms a σ -bond with the adjacent sulfur atom and another σ -bond with a chlorine atom. The remaining two sp^3 hybrid orbitals on each sulfur atom are occupied by lone pairs of electrons.^[6]

The S-S bond is formed by the overlap of an sp^3 hybrid orbital from each sulfur atom. The S-Cl bonds are formed from the overlap of an sp^3 hybrid orbital on the sulfur atom and a 3p orbital on the chlorine atom. The bond dissociation energy for the S-S bond is approximately 265 kJ/mol, while the S-Cl bond dissociation energy is about 255 kJ/mol.^[2] The molecule possesses a net dipole moment of 1.60 D due to its asymmetric gauche structure.^[2] The primary intermolecular forces are London dispersion forces and dipole-dipole interactions.^{[2][7]}

Data Presentation

The quantitative data regarding the molecular structure and properties of S_2Cl_2 are summarized in the following tables.

Table 1: Molecular Geometry Parameters for S_2Cl_2

Parameter	Value	Reference
S-S Bond Length	1.88 Å	[2]
S-Cl Bond Length	2.05 Å	[2]
Cl-S-S Bond Angle	~109.5°	[2][6]
Cl-S-S-Cl Dihedral Angle	85.2°	[1][2]
Molecular Symmetry	C_2	[2][5]

Table 2: Spectroscopic Data for S_2Cl_2

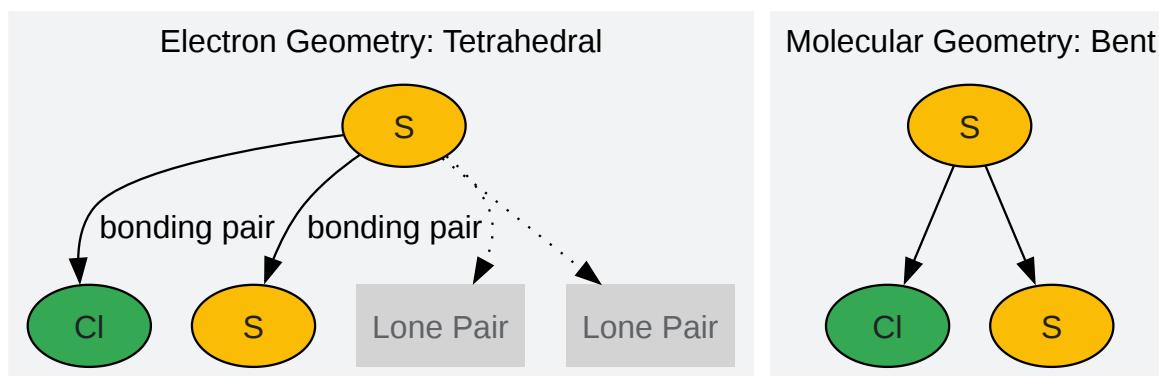
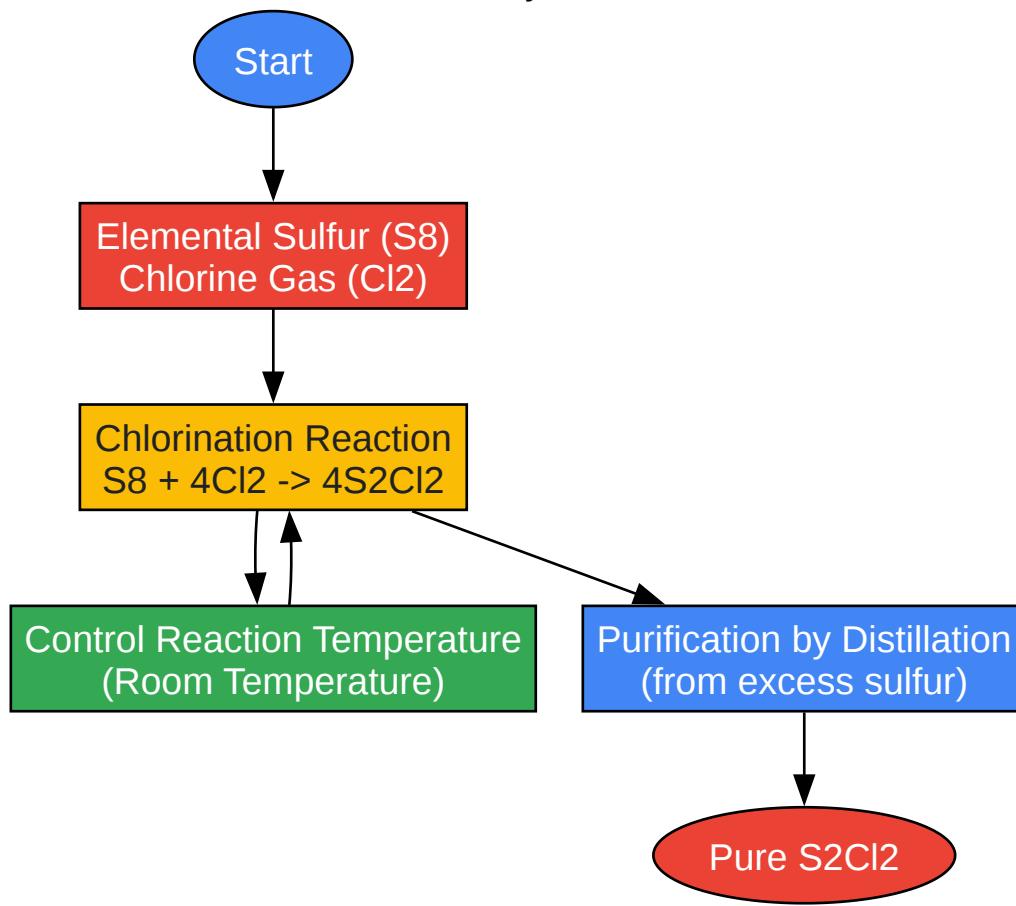


Spectroscopic Technique	Characteristic Vibrations/Absorptions	Reference
Infrared (IR) Spectroscopy	S-S stretch: 510 cm^{-1} ; S-Cl stretch: 420 cm^{-1}	[2]
Raman Spectroscopy	Strong bands at 525 cm^{-1} and 445 cm^{-1}	[2]
UV-Visible Spectroscopy	Absorption maxima at 290 nm and 350 nm	[2]

Table 3: Physical and Chemical Properties of S_2Cl_2

Property	Value	Reference
Molecular Weight	135.04 g/mol	[2]
Appearance	Amber to yellow-red oily liquid	[1][2]
Density	1.688 g/cm ³ at 25°C	[2]
Melting Point	-80°C	[2]
Boiling Point	137.1°C	[2]
Dipole Moment	1.60 D	[2]

Mandatory Visualizations

Caption: Lewis structure of Disulfur Dichloride (S_2Cl_2).

VSEPR Model for a Sulfur Atom in S₂Cl₂Workflow for the Synthesis of S₂Cl₂[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disulfur dichloride - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Sulfur monochloride | S₂Cl₂ | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. infobank for readers and discoverers: Disulphur dichloride, S₂Cl₂ reactions [mubiru pepu.blogspot.com]
- To cite this document: BenchChem. [Molecular structure and bonding in S₂Cl₂]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3415178#molecular-structure-and-bonding-in-s2cl2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com